molecular formula C10H10N2O4S B2871014 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid CAS No. 702664-43-5

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid

Cat. No.: B2871014
CAS No.: 702664-43-5
M. Wt: 254.26
InChI Key: WKIQTWKLNMZWBQ-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is a synthetic compound known for its unique chemical structure, which combines elements of thieno and pyrimidine rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid involves multi-step reactions starting from commercially available precursors. The key steps typically include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butanoic acid moiety. Reaction conditions often involve specific temperature and pH adjustments to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale chemical reactors that allow for precise control over reaction parameters. Automated monitoring and control systems ensure consistent quality and yield, reducing the possibility of contamination and variability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.

  • Reduction: It can also undergo reduction reactions, typically yielding the corresponding reduced forms.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Halides, amines, or other nucleophiles/electrophiles, often under mild acidic or basic conditions.

Major Products

The major products depend on the specific reaction type. For example, oxidation typically produces more oxidized forms of the compound, while reduction yields less oxidized (or more reduced) forms. Substitution reactions result in various substituted derivatives, each with unique properties.

Scientific Research Applications

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid has diverse applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

  • Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as thieno[3,2-d]pyrimidines or butanoic acid derivatives, 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid stands out due to its unique combination of functional groups. This uniqueness gives it specific properties that can be advantageous in certain applications.

List of Similar Compounds

  • Thieno[3,2-d]pyrimidines: Compounds with a thieno[3,2-d]pyrimidine core.

  • Butanoic Acid Derivatives: Compounds with a butanoic acid moiety.

  • Oxidized/Reduced Derivatives: Various oxidized or reduced forms of similar compounds.

Properties

IUPAC Name

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIQTWKLNMZWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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